3-Methyl-4-(methylthio)anisole
Overview
Description
3-Methyl-4-(methylthio)anisole is a chemical compound with the molecular formula C9H12OS . It has a molecular weight of 168.256 . It is also known by other systematic names such as Benzene, 4-methoxy-2-methyl-1-(methylthio)- and Anisole, 3-methyl-4-(methylthio)- .
Synthesis Analysis
Anisole, a similar compound, can be synthesized via vapor-phase alkylation of phenol by methanol in the presence of a commercial NaX zeolite as a catalyst . The synthesized anisole is then separated from the multicomponent liquid reaction mixture . Although the synthesis process for this compound is not explicitly mentioned, it might involve similar procedures with appropriate precursors.Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methoxy group (OCH3) and a methylthio group (SCH3) attached to it . The compound is achiral, meaning it does not have a non-superimposable mirror image .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, anisole, a related compound, undergoes electrophilic aromatic substitution reaction at a faster speed than benzene . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites .Physical and Chemical Properties Analysis
This compound has a molecular weight of 168.256 . Further physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications
Addition Reactions in Organic Synthesis
Research shows that anisoles like 3-Methyl-4-(methylthio)anisole can participate in addition reactions. For instance, anisole, phenetole, diphenyl ether, and (methylthio)benzene are added across the 2,3-bond in benzo[b]thiophen, leading to a range of products including 2- and 3-(p-substituted aryl)-2,3-dihydrobenzo[b]thiophens (Clark et al., 1982).
Synthesis of Complex Organic Compounds
The compound's utility extends to the synthesis of complex organic molecules. An example is its use in the three-component condensation of anisole, 1,2-epoxy-2methylpropane, and nitriles, leading to the formation of various azaspiro compounds (Nifontov et al., 2002).
Involvement in Electrophilic Reactions
It also shows potential in electrophilic reactions. For instance, the methyl bis(methylthio) sulfonium cation, a related structure, demonstrates efficiency in sulfide bond formation and electrophilic reactions with anisole (Tsuchida et al., 1994).
Catalysis and Chemical Transformations
Its derivatives have been used in catalysis. The dimethylsulfonio derivatives of salicylaldehyde, synthesized from methylthio anisoles, are notable examples (Ando & Emoto, 1978).
Role in Coal-Based Model Compound Studies
In energy research, especially regarding coal, methyl anisole isomers (including structures similar to this compound) have been studied to understand the influences of methyl substitution on the benzene ring during thermal decomposition (Li et al., 2018).
Insights into Organic Chemistry Mechanisms
Further studies have utilized methylthio anisole derivatives to explore new synthesis pathways and mechanistic insights in organic chemistry, such as the formation of iodobenzene derivatives (Matsumoto et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-2-methyl-1-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQQPOPOJLVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177108 | |
Record name | 3-Methyl-4-(methylthio)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-04-6 | |
Record name | 3-Methyl-4-(methylthio)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4-(methylthio)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-2-methyl-1-(methylthio)benzene,99% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-4-(METHYLTHIO)ANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4RVE924I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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